![molecular formula C17H14N2O4S B2800456 Methyl 2-(2-methoxybenzamido)benzo[d]thiazole-6-carboxylate CAS No. 887902-81-0](/img/structure/B2800456.png)

Methyl 2-(2-methoxybenzamido)benzo[d]thiazole-6-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

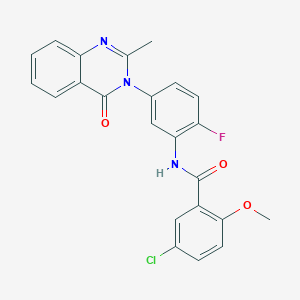

“Methyl 2-(2-methoxybenzamido)benzo[d]thiazole-6-carboxylate” is a complex organic compound that contains several functional groups. It has a benzothiazole core, which is a bicyclic system consisting of a benzene ring fused to a thiazole ring. The compound also contains a carboxylate ester group (CO2Me), an amide group (CONH2), and a methoxy group (OCH3) .

Synthesis Analysis

While the exact synthesis of this compound isn’t available, similar compounds are often synthesized through condensation reactions, where two molecules combine to form a larger molecule, typically with the loss of a small molecule such as water .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzothiazole core would likely contribute to the compound’s planarity, while the methoxy, amide, and ester groups could introduce some degree of steric hindrance .

Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The ester could undergo hydrolysis, transesterification, or reduction. The amide could participate in hydrolysis or reduction reactions. The methoxy group could undergo demethylation under acidic conditions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the polar amide, ester, and methoxy groups could enhance the compound’s solubility in polar solvents .

Scientific Research Applications

Efficient Synthesis and Drug Discovery Applications

One study describes an elegant pathway for the synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives, highlighting the compound's utility as a new building block in drug discovery. These derivatives can be substituted at four different positions on the bicycle, offering the possibility to explore the chemical space around the molecule as a ligand for targeted bioactivities. A series of new compounds was prepared, utilizing Williamson ether synthesis, demonstrating the compound's versatility in synthetic chemistry (Durcik et al., 2020).

Oxidative Routes to Heterocyclic Cores

Another research avenue involves the oxidative routes to the heterocyclic cores of benzothiazole natural products. The study prepared a benzothiazole core, similar in structure to the compound , in a biomimetic oxidative route, showcasing the compound's potential in mimicking natural product synthesis and exploring new chemical entities with possible biological activities (Blunt et al., 2015).

Crystallographic Studies and Compound Formation

Further illustrating the compound's significance, crystallographic studies have been conducted to understand its structural properties better. For example, a study focused on the synthesis and crystallographic analysis of a closely related compound, highlighting the importance of understanding molecular structures for developing new chemical entities with desired properties (Arshad et al., 2013).

Synthetic Methodologies and Characterization

Moreover, the synthesis and characterization of related compounds offer insights into the compound's role in facilitating various synthetic methodologies. These studies contribute to expanding the toolbox available for chemists in drug development and other areas of chemical research, demonstrating the compound's value in creating novel molecules (Mohamed, 2014; Mohamed, 2021).

Future Directions

Mechanism of Action

Target of Action

Methyl 2-(2-methoxybenzamido)benzo[d]thiazole-6-carboxylate is a derivative of thiazole, a heterocyclic compound . Thiazoles are known to have diverse biological activities and are found in many potent biologically active compounds . .

Mode of Action

The mode of action of thiazole derivatives can vary depending on the specific compound and its functional groups . Thiazole derivatives have been found to act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules

Biochemical Pathways

Thiazole derivatives can affect various biochemical pathways depending on their specific structure and functional groups . For instance, some thiazole derivatives have been found to have antimicrobial activities . .

Result of Action

The result of action of a compound refers to the molecular and cellular effects of its action. Thiazole derivatives have been found to have various biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . .

properties

IUPAC Name |

methyl 2-[(2-methoxybenzoyl)amino]-1,3-benzothiazole-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O4S/c1-22-13-6-4-3-5-11(13)15(20)19-17-18-12-8-7-10(16(21)23-2)9-14(12)24-17/h3-9H,1-2H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXQIBXXGFCYKMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(2-methoxybenzamido)benzo[d]thiazole-6-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-2-[5-(furan-2-yl)-1H-pyrazol-3-yl]phenol](/img/structure/B2800373.png)

![1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(2,3-dimethoxyphenyl)urea](/img/structure/B2800381.png)

![N-benzyl-N-(6-methoxybenzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2800383.png)

![1,2,3,4-Tetrahydropyrido[2,3-d]pyridazine-5(6H)-one](/img/structure/B2800384.png)

![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2,3-dihydro-1h-indene-5-carboxylic acid](/img/structure/B2800385.png)

![[2-(4-Fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]methanamine](/img/structure/B2800393.png)

![1-[4-(5-Azaspiro[2.5]octane-5-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2800396.png)